Immunosuppressive Potency vs. Parent Tacrolimus
In a direct head-to-head comparison using a mouse mixed lymphocyte reaction (MLR) system, the immunosuppressive activity of 13-O-Desmethyl Tacrolimus (designated as M-VI in the study, a di-demethylated metabolite closely related to the mono-demethylated 13-DMT) was quantified. The parent compound, tacrolimus (FK506), exhibited an IC50 of 0.11 ng/mL, whereas M-VI (13,31-di-O-desmethyl tacrolimus) demonstrated an IC50 of 8.78 ng/mL [1]. This represents a 79.8-fold decrease in potency compared to the parent drug. Other primary metabolites, including M-VIII (15.27 ng/mL), also showed significantly reduced activity [1].
| Evidence Dimension | Immunosuppressive Activity (IC50) |
|---|---|
| Target Compound Data | 8.78 ng/mL (for M-VI, a 13-O-desmethyl-containing di-demethylated metabolite) |
| Comparator Or Baseline | Tacrolimus: 0.11 ng/mL; M-V: >1000 ng/mL; M-VII: >1000 ng/mL; M-VIII: 15.27 ng/mL |
| Quantified Difference | 79.8-fold reduction in potency for M-VI vs. Tacrolimus. M-VI is 1.74-fold more potent than M-VIII (15.27 ng/mL). |
| Conditions | Mouse mixed lymphocyte reaction (MLR) assay |
Why This Matters
For researchers investigating the immunosuppressive contribution of tacrolimus metabolites, this data confirms that 13-O-desmethyl tacrolimus-related metabolites possess measurable but drastically reduced biological activity, making them unsuitable as direct therapeutic substitutes and necessitating their use as specific analytical reference standards rather than functional mimics.
- [1] Iwasaki, K., Shiraga, T., Matsuda, H., Nagase, K., Tokuma, Y., Hata, T., Fujii, Y., Sakuma, S., Fujitsu, T., Fujikawa, A. (1995). Further metabolism of FK506 (tacrolimus). Identification and biological activities of the metabolites oxidized at multiple sites of FK506. Drug Metabolism and Disposition, 23(1), 28-34. View Source
